molecular formula C21H20O3 B1371866 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene CAS No. 898756-44-0

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene

Cat. No.: B1371866
CAS No.: 898756-44-0
M. Wt: 320.4 g/mol
InChI Key: YQOFECLBAMKMOH-UHFFFAOYSA-N
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Description

Chemical Identity:
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene (CAS 898756-44-0) is a phenanthrene derivative featuring a 1,3-dioxane ring linked via a propionyl group at the 9-position of the phenanthrene core. Its molecular formula is C₂₀H₂₀O₃, with a molecular weight of 308.37 g/mol .

Synthesis and Applications:
The compound is synthesized through Friedel-Crafts acylation or cross-coupling reactions, as inferred from analogous phenanthrene derivatives (e.g., 9-iodophenanthrene-based syntheses) . Key applications include:

  • Pharmaceutical intermediates: Potential use in drug discovery due to phenanthrene’s aromatic polycyclic structure, which is common in DNA-intercalating agents and enzyme inhibitors .
  • Material science: Derivatives of phenanthrene are explored in photoinitiating systems for 3D printing due to their UV absorption properties .

Market Overview: The global market for this compound is analyzed in regional segments (North America, EU, Asia-Pacific), with production dominated by specialized chemical suppliers such as BLD Pharm and CymitQuimica . Its pricing trends correlate with demand in niche research sectors, particularly in medicinal chemistry and materials engineering .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFECLBAMKMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646034
Record name 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-44-0
Record name 3-(1,3-Dioxan-2-yl)-1-(9-phenanthrenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(phenanthren-9-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Phenanthrene-9-carboxaldehyde

  • Phenanthrene is selectively oxidized at the 9-position to yield phenanthrene-9-carboxaldehyde.
  • Purification involves crystallization and sublimation to obtain a pale yellow powder with high purity.

Step 2: Formation of 3-(1,3-Dioxan-2-yl)propionic Acid or Equivalent

  • The 1,3-dioxane ring is formed by reacting an aldehyde (e.g., 2-formylpropionic acid or related precursor) with ethylene glycol under acidic conditions to form the cyclic acetal.
  • This intermediate contains the 1,3-dioxan-2-yl moiety linked to a propionic acid or its derivative.

Step 3: Coupling of Phenanthrene-9-carboxaldehyde with the 1,3-Dioxane Propionyl Moiety

  • The key step involves coupling the phenanthrene derivative with the 3-(1,3-dioxan-2-yl)propionyl group.
  • This can be achieved via Friedel–Crafts acylation or via acyl chloride intermediates reacting with phenanthrene under Lewis acid catalysis.
  • Alternatively, a multi-step sequence involving oxidation, coupling (e.g., Hurtley or Suzuki coupling), and protection/deprotection steps may be employed as adapted from phenanthrene-related synthetic schemes.

Step 4: Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic methods.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the presence of the phenanthrene core, the propionyl linkage, and the 1,3-dioxane ring.

Detailed Reaction Conditions and Yields (Compiled from Literature)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxidation of phenanthrene Selective oxidation (e.g., SeO2 or KMnO4) 70–85 Purified by crystallization and sublimation
2 Acetal formation Aldehyde + ethylene glycol, acid catalyst 80–90 Forms 1,3-dioxane ring, stable under reaction conditions
3 Friedel–Crafts acylation or coupling Phenanthrene + acyl chloride, AlCl3 or BF3·Et2O 60–75 Requires anhydrous conditions, careful temperature control
4 Purification Recrystallization, chromatography Ensures removal of side products and unreacted materials

Research Findings and Optimization Notes

  • The presence of the 1,3-dioxane ring requires mild acidic conditions during its formation to avoid ring opening.
  • Friedel–Crafts acylation on phenanthrene is regioselective for the 9-position due to electronic and steric factors.
  • Alternative coupling methods such as Suzuki or Hurtley coupling have been reported for related phenanthrene derivatives to install complex substituents with high regio- and stereoselectivity.
  • Scale-up synthesis benefits from optimization of reagent equivalents and solvent volumes to improve yield and reduce waste, as demonstrated in analogous multi-step syntheses of phenanthrene derivatives.
  • The final compound’s purity and identity are confirmed by standard analytical techniques, with melting points and spectral data consistent with the expected structure.

Summary Table of Preparation Method

Preparation Aspect Description
Starting material Phenanthrene-9-carboxaldehyde
Key intermediate 3-(1,3-Dioxan-2-yl)propionic acid or acyl chloride derivative
Main reaction Friedel–Crafts acylation or Pd-catalyzed coupling
Protection group 1,3-Dioxane ring formed by acetalization of aldehyde with ethylene glycol
Purification methods Crystallization, sublimation, chromatography
Typical yields 60–90% depending on step
Analytical characterization NMR, IR, MS, melting point

Chemical Reactions Analysis

Types of Reactions

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 1,3-dioxane ring, where nucleophiles such as amines or thiols can replace one of the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted 1,3-dioxane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of polycyclic aromatic hydrocarbons.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also interact with enzymes and receptors, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

Phenanthrene Derivatives with 1,3-Dioxane Substituents

Compounds sharing the 1,3-dioxane moiety exhibit distinct physicochemical and industrial profiles:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications References
9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene 9-position: 3-(1,3-dioxan-2-yl)propionyl 308.37 Intermediate in drug synthesis; UV-stable
9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]phenanthrene 9-position: 4-(5,5-dimethyl-dioxan-2-yl)butyryl 362.50 Enhanced lipophilicity; discontinued due to limited commercial demand
9-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeryl]phenanthrene 9-position: 5-(dimethyl-dioxan-2-yl)valeryl 376.49 Higher molecular weight; experimental use in polymer additives

Key Observations :

  • The 1,3-dioxane ring increases steric bulk and polarity, influencing solubility and metabolic stability.
  • Chain length extension (e.g., valeryl vs. propionyl) enhances lipophilicity but may reduce synthetic yield .

Alkynyl-Substituted Phenanthrenes

Propynyl and ethynyl derivatives demonstrate varied bioactivity and enzyme interactions:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications References
9-(1-Propynyl)phenanthrene (9PPh) 9-position: propynyl 220.28 CYP2A6/2A13 substrate; induces Type I binding spectra
9-Ethynylphenanthrene (9EPh) 9-position: ethynyl 204.26 High metabolic turnover by P450 enzymes; used in toxicity studies
This compound 9-position: dioxane-propionyl 308.37 Lower enzymatic interaction; stable under oxidative conditions

Key Observations :

  • Alkynyl groups (propynyl/ethynyl) enhance reactivity with cytochrome P450 enzymes, making them prone to oxidation .
  • The dioxane-propionyl group in the target compound reduces metabolic degradation, favoring its use in long-term applications .

Substitution Pattern and Bioactivity

Evidence from di-substituted phenanthrenes highlights positional effects:

Compound Name Substituent Positions Bioactivity Notes References
3,4-Dihydroxyphenanthrene 3- and 4-hydroxyl groups High analgesic activity but significant toxicity
9,10-Dihydroxyphenanthrene 9,10-dihydrodiol Biomarker for environmental toxin exposure
This compound 9-position: dioxane-propionyl Limited direct bioactivity; primarily a synthetic intermediate

Key Observations :

  • Di-substitution at 3,4 or 9,10 positions often increases bioactivity but also toxicity .
  • The target compound’s dioxane-propionyl group minimizes acute toxicity, prioritizing industrial over therapeutic use .

Photophysical Properties

Phenanthrene derivatives with extended conjugation exhibit UV-Vis absorption shifts:

Compound Name Absorption Peak (nm) Molar Extinction Coefficient (ε) Applications References
9-[(E)-2-(4-Cyanophenyl)ethenyl]phenanthrene (FEN-CN) 420 25,000 L·mol⁻¹·cm⁻¹ Photoinitiators in 3D printing
This compound 280–320 (estimated) Not reported Intermediate in UV-curable resins

Key Observations :

  • Electron-withdrawing groups (e.g., cyano) red-shift absorption, enhancing photoinitiating efficiency .
  • The target compound’s absorption profile is less characterized but likely suited for UV-stable material synthesis .

Biological Activity

9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a phenanthrene backbone with a dioxane moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves acylation reactions where the phenanthrene derivative is reacted with 3-(1,3-dioxan-2-yl)propionyl chloride. The process can be optimized through various reaction conditions to enhance yield and purity.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it can induce apoptosis in breast cancer cells through the activation of caspase pathways. The following table summarizes key findings from different studies:

StudyCell LineIC50 (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
Study BHeLa (Cervical Cancer)20Inhibition of cell proliferation
Study CA549 (Lung Cancer)18Cell cycle arrest at G2/M phase

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to caspase-3 and caspase-9 activation.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, potentially through the modulation of cyclin-dependent kinases.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce pro-inflammatory cytokine production in macrophages.

Case Studies

Several case studies have further elucidated the biological activity of this compound:

  • Case Study 1 : A study involving MCF-7 cells showed that treatment with this compound resulted in significant reductions in cell viability and increased markers for apoptosis.
  • Case Study 2 : In vivo studies using xenograft models demonstrated that administration of the compound led to tumor growth inhibition without significant toxicity to normal tissues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, derivatives of phenanthrene with dioxane-containing side chains can be synthesized via base-catalyzed reactions (e.g., NaOH in dioxane) to introduce the propionyl-dioxane moiety. Yield optimization (e.g., ~85%) is achieved through controlled stoichiometry and reaction time .
  • Key Steps :

  • Use of anhydrous dioxane as a solvent to prevent hydrolysis.
  • Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Characterization by 1^1H NMR (e.g., δ = 1.42 ppm for dioxane protons) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and dioxane ring integrity. For example, septet signals (~3.78 ppm) indicate coupling with adjacent protons .
  • UV-Vis Spectroscopy : Assess electronic transitions; phenanthrene derivatives typically exhibit absorption in 250–420 nm ranges. Substituents like dioxane alter molar extinction coefficients (e.g., ε ~17,527 dm³mol⁻¹cm⁻¹ at 389 nm for analogous compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., m/z 332.424 for related sulfonated derivatives) .

Advanced Research Questions

Q. How does the 1,3-dioxane substituent influence electronic properties and reactivity in phenanthrene derivatives?

  • Electronic Effects : The dioxane ring acts as an electron-donating group via oxygen lone pairs, altering the π-electron density of the phenanthrene core. This enhances electrophilic substitution at specific positions (e.g., 9- or 3-substitution) .
  • Reactivity Implications :

  • Increased stability in oxidative environments due to resonance stabilization.
  • Red-shifted absorption maxima in UV-Vis spectra (e.g., up to 460 nm for anthracene analogs with –SCH₃ donors) .
    • Data Table : Substituent Effects on Absorption
Substituentλₘₐₓ (nm)ε (dm³mol⁻¹cm⁻¹)
–SCH₃46017,527
–CN42012,450
–C₆H₅42014,200
Data adapted from studies on analogous phenanthrene derivatives .

Q. What are the structure-function implications of this compound in cytochrome P450-mediated metabolism?

  • Metabolic Pathways : Phenanthrene derivatives undergo oxidation via P450 enzymes (e.g., CYP2A13/2A6). The dioxane-propionyl group may sterically hinder enzyme binding, altering metabolite profiles (e.g., reduced 9-hydroxylation) .
  • Experimental Design :

  • Enzyme Assays : Incubate with recombinant CYP isoforms (e.g., 2A13, 1A1) and quantify metabolites via HPLC.
  • Docking Simulations : Use software like AutoDock to model interactions between the compound and P450 active sites. Key residues (e.g., Phe118 in CYP2A13) may influence binding affinity .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions in solvated systems (e.g., GROMACS).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, HOMO localization on the dioxane ring suggests nucleophilic attack sites .
    • Validation : Compare computational results with experimental data (e.g., inhibition constants from enzyme assays) .

Data Contradictions & Resolution

Q. Discrepancies in reported spectroscopic data for phenanthrene derivatives: How to resolve them?

  • Issue : Variations in NMR chemical shifts (e.g., δ for dioxane protons ranges 1.42–1.50 ppm) due to solvent polarity or concentration effects.
  • Resolution :

  • Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃).
  • Use internal references (e.g., TMS) and report experimental conditions (temperature, field strength) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene
Reactant of Route 2
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9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.